molecular formula C15H29N3O3 B7915342 [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester

[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester

Cat. No.: B7915342
M. Wt: 299.41 g/mol
InChI Key: GRORILYWXIXELV-UHFFFAOYSA-N
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Description

[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a piperidine ring, an amino-acetyl group, and a tert-butyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester typically involves multiple steps One common approach is to start with the piperidine ring, which is then functionalized with an amino-acetyl group

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino-acetyl group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the amino-acetyl moiety, converting it to an alcohol.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology: In biological research, this compound may be used as a probe to study enzyme interactions, particularly those involving esterases and proteases.

Medicine: In medicine, the compound’s potential therapeutic applications are being explored, especially in the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, owing to its versatile reactivity.

Mechanism of Action

The mechanism by which [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. For instance, the ester group can be hydrolyzed by esterases, releasing the active piperidine derivative. This active form can then interact with various enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

  • [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester
  • [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-propyl-carbamic acid tert-butyl ester

Uniqueness: What sets [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of the tert-butyl ester group, in particular, enhances its stability and makes it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

tert-butyl N-[[1-(2-aminoacetyl)piperidin-2-yl]methyl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3/c1-5-17(14(20)21-15(2,3)4)11-12-8-6-7-9-18(12)13(19)10-16/h12H,5-11,16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRORILYWXIXELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCCN1C(=O)CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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